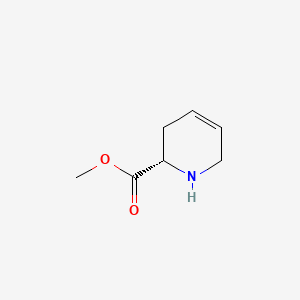
2-Aminobutane-1,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobutane-1,3-diol is an organic compound with the molecular formula C4H11NO2 It is a type of amino alcohol, characterized by the presence of both an amino group (-NH2) and two hydroxyl groups (-OH) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Reduction of 2-Nitrobutane-1,3-diol: : One common method involves the reduction of 2-nitrobutane-1,3-diol using hydrogen in the presence of a catalyst such as palladium on carbon (Pd/C). The reaction typically occurs under mild conditions, with hydrogen gas being bubbled through the reaction mixture at room temperature and atmospheric pressure.
-
Amination of Butane-1,3-diol: : Another method involves the direct amination of butane-1,3-diol. This can be achieved by reacting butane-1,3-diol with ammonia or an amine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Industrial Production Methods
Industrial production of 2-aminobutane-1,3-diol often involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can be optimized to maximize yield and purity. Continuous flow reactors are sometimes employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : 2-Aminobutane-1,3-diol can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
-
Reduction: : While the compound itself is often synthesized via reduction, it can also participate in further reduction reactions, potentially leading to the formation of more reduced amines or alcohols.
-
Substitution: : The amino and hydroxyl groups in this compound can be substituted by various nucleophiles. For example, reacting with acyl chlorides can yield amides or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.
Reduction: Hydrogen gas (H2) with catalysts like palladium on carbon (Pd/C).
Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of bases or acids.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: More reduced amines or alcohols.
Substitution: Amides, esters, substituted amines.
Scientific Research Applications
Chemistry
In synthetic chemistry, 2-aminobutane-1,3-diol is used as a building block for the synthesis of more complex molecules. Its bifunctional nature allows it to participate in a variety of reactions, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme mechanisms and metabolic pathways involving amino alcohols. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives can act as enzyme inhibitors, receptor agonists, or antagonists, depending on their specific structure and functional groups.
Industry
In industrial applications, this compound is used in the production of polymers, surfactants, and other specialty chemicals. Its ability to form stable complexes with metals also makes it useful in catalysis and material science.
Mechanism of Action
The mechanism by which 2-aminobutane-1,3-diol exerts its effects depends on its specific application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. In receptor-mediated processes, it can bind to specific receptors, triggering a cascade of intracellular events. The presence of both amino and hydroxyl groups allows it to form hydrogen bonds and ionic interactions, which are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: Similar in structure but with one less carbon atom. It is also an amino alcohol and shares many chemical properties with 2-aminobutane-1,3-diol.
2-Amino-2-methyl-1,3-propanediol: Another related compound with a methyl group on the second carbon. This structural difference can significantly alter its reactivity and applications.
Uniqueness
This compound is unique due to its specific arrangement of functional groups and carbon chain length. This gives it distinct physical and chemical properties, such as solubility, boiling point, and reactivity, which can be advantageous in certain applications compared to its analogs.
Properties
IUPAC Name |
2-aminobutane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO2/c1-3(7)4(5)2-6/h3-4,6-7H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUVQIIBPDFTEKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(CO)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
105.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
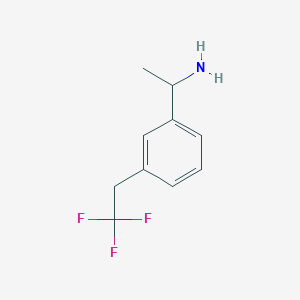
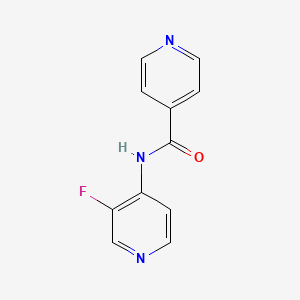
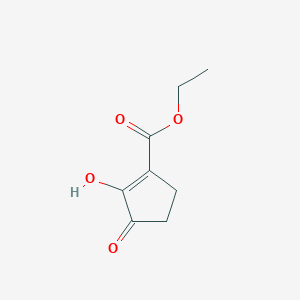
![4-Methyl-3,4-dihydro-1H-thieno[2,3-e][1,4]diazepine-2,5-dione](/img/structure/B11762339.png)
![[(4-Chloro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11762348.png)
![N-[tert-butyl-(propan-2-ylamino)phosphoryl]propan-2-amine](/img/structure/B11762349.png)
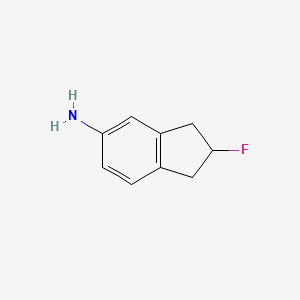
![N-{6-[(hydroxyimino)methyl]pyridin-2-yl}-2,2-dimethylpropanamide](/img/structure/B11762358.png)
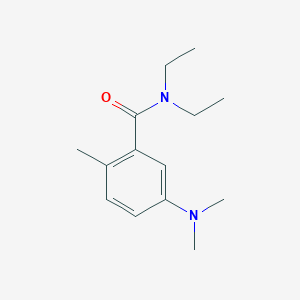

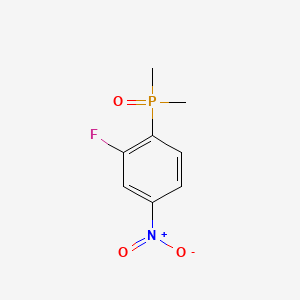
![4-(1H-Pyrrolo[2,3-B]pyridin-6-YL)morpholine](/img/structure/B11762390.png)
